N-(4-bromobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(4-bromobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted at positions 1, 4, and 5. The 1-position bears a 3-methoxyphenyl group, the 4-position is functionalized with a carboxamide linked to a 4-bromobenzyl moiety, and the 5-position features a pyridin-4-yl ring. This structural architecture aligns with bioactive triazole derivatives reported in anticancer research, where the triazole core and substituent diversity are critical for modulating biological activity .
The pyridin-4-yl moiety may engage in hydrogen bonding or π-π stacking interactions in biological targets, as seen in related compounds .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN5O2/c1-30-19-4-2-3-18(13-19)28-21(16-9-11-24-12-10-16)20(26-27-28)22(29)25-14-15-5-7-17(23)8-6-15/h2-13H,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAPQZRRVXCASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Br)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound featuring a triazole ring, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's biological activity, including its potential applications in treating diseases such as cancer and infectious diseases.
The compound's molecular formula is , with a molecular weight of 464.3 g/mol. Its structure includes a triazole moiety, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C22H18BrN5O2 |
| Molecular Weight | 464.3 g/mol |
| CAS Number | 1326879-14-4 |
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various triazole hybrids, including this compound. The compound exhibited notable cytotoxicity against non-small cell lung cancer (NSCLC) cells with an IC50 value of approximately 6.06 µM .
Mechanism of Action:
The biological evaluation indicated that the compound induces apoptosis in cancer cells, as evidenced by increased levels of reactive oxygen species (ROS) and upregulation of LC3 and γ-H2AX proteins, which are markers associated with autophagy and DNA damage response respectively .
Antitrypanosomal Activity
In addition to anticancer effects, the compound has shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays revealed that triazole derivatives had IC50 values significantly lower than traditional treatments, indicating their potential as effective antitrypanosomal agents .
In Vitro Studies:
The studies involved treating 3D cardiac spheroids infected with T. cruzi, demonstrating reduced parasite load and suggesting good drug diffusion and efficacy in a complex biological environment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole compounds. Modifications to the triazole ring or substituents on the benzyl group can significantly influence potency and selectivity against various targets.
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Increased potency against cancer cells |
| Methoxy Group | Enhanced solubility and bioavailability |
Case Studies
- Study on Anticancer Effects : A comprehensive evaluation of triazole hybrids indicated that compounds with specific substitutions on the triazole ring exhibited enhanced anticancer activity. The study emphasized that this compound was among the most potent candidates .
- Antitrypanosomal Evaluation : In a comparative study against established treatments for Chagas disease, this compound demonstrated superior efficacy in reducing parasite viability in vitro compared to Benznidazole (Bz), suggesting its potential as a novel therapeutic agent .
Scientific Research Applications
Medicinal Chemistry
Bioactivity and Mechanism of Action
The compound exhibits promising bioactivity, particularly as an enzyme inhibitor. Studies suggest that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the triazole ring and the attached phenyl groups can significantly influence the biological activity of the compound. For example, the introduction of electron-withdrawing groups has been shown to enhance its potency against various bacterial strains .
Antimicrobial Activity
Antibacterial and Antifungal Properties
N-(4-bromobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has demonstrated antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. Its effectiveness is comparable to standard antibiotics, making it a candidate for further development as an antimicrobial agent .
Case Studies
In a study evaluating various triazole derivatives, compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) that were significantly lower than those of traditional antibiotics against resistant strains of bacteria . This suggests potential for use in treating infections caused by multidrug-resistant organisms.
Enzyme Inhibition
Targeting Enzymes in Disease Models
The compound's ability to inhibit key enzymes involved in metabolic pathways positions it as a potential therapeutic agent for conditions such as diabetes and obesity. Inhibitors of AChE and BuChE have been linked to improved metabolic profiles in preclinical models .
Research Findings
Recent studies have shown that derivatives of this compound can selectively inhibit enzymes involved in inflammatory processes, indicating potential applications in treating inflammatory diseases .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Inhibits AChE and BuChE; potential for neurodegenerative disease treatment |
| Antimicrobial Activity | Effective against S. aureus and E. coli; comparable to standard antibiotics |
| Enzyme Inhibition | Potential therapeutic agent for metabolic diseases; targets key metabolic enzymes |
Comparison with Similar Compounds
Structural and Functional Analog Analysis
The compound’s activity and properties can be contextualized through comparison with structurally related triazole-carboxamides and pyrazole derivatives (Table 1). Key analogs include:
Key Findings:
Substituent Effects on Activity :
- The 4-chlorophenyl and trifluoromethyl substituents in the first analog (GP = 68.09%) highlight the role of electronegative groups in enhancing antitumor activity .
- Pyridinyl substituents (positions 3 vs. 4) influence binding interactions. The pyridin-4-yl group in the target compound may exhibit distinct π-stacking behavior compared to pyridin-3-yl derivatives .
Methoxy vs. Methyl Groups: Methoxy substituents (e.g., 3-MeOPh in the target) increase electron density, possibly affecting metabolic stability or receptor binding .
Triazole Core Relevance : The 1,2,3-triazole scaffold is a pharmacophore in kinase inhibitors (e.g., c-Met), where the carboxamide linkage and aryl substituents fine-tune selectivity .
Q & A
Basic: What synthetic strategies are commonly employed for this triazole carboxamide?
The synthesis involves multi-step processes, typically starting with copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Subsequent functionalization introduces the 4-bromobenzyl, 3-methoxyphenyl, and pyridin-4-yl groups. Key steps include:
- Solvent selection : Dimethyl sulfoxide (DMSO) or acetonitrile for polar reaction environments.
- Base utilization : Potassium carbonate to deprotonate intermediates and facilitate coupling.
- Reaction optimization : Temperatures (80–100°C) and extended reaction times (12–24 hours) to maximize yields.
Post-synthetic purification via column chromatography and recrystallization ensures high purity (>95%) .
Advanced: How can crystallographic data refinement using SHELX resolve structural ambiguities?
SHELXL (part of the SHELX suite) refines X-ray diffraction data by adjusting atomic coordinates, thermal parameters, and occupancy rates. For this compound:
- Disorder resolution : The pyridinyl or methoxyphenyl groups may exhibit rotational disorder; SHELXL applies restraints to model these accurately.
- High-resolution refinement : Enables precise determination of bond lengths (e.g., triazole C–N bonds: ~1.31–1.35 Å) and angles.
- Twinning correction : SHELXL’s HKLF 5 command addresses twinned datasets, common in flexible triazole derivatives .
Basic: What spectroscopic and analytical techniques validate structural integrity?
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridinyl protons at δ 8.5–8.7 ppm).
- Mass spectrometry : HRMS provides exact mass (e.g., [M+H]+ calculated for C₂₃H₁₉BrN₅O₂: 500.0632).
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (carboxamide C=O) and ~1600 cm⁻¹ (triazole ring) .
Advanced: How can structure-activity relationship (SAR) studies resolve bioactivity contradictions?
Discrepancies in reported bioactivities (e.g., varying IC₅₀ values) arise from structural modifications or assay conditions. Methodological solutions include:
- Analog synthesis : Systematic substitution of the bromobenzyl or methoxyphenyl groups to isolate activity-contributing moieties.
- Standardized assays : Use of consistent cell lines (e.g., MCF-7 for anticancer screening) and concentrations (1–100 µM range).
- Computational docking : AutoDock Vina predicts binding affinities to targets like kinase enzymes, correlating substituent effects with activity .
Basic: What physicochemical properties are critical for pharmacological evaluation?
- Solubility : Assessed in PBS (pH 7.4) and DMSO; logP values (calculated ~3.5) indicate moderate lipophilicity.
- Stability : HPLC monitors degradation under accelerated conditions (40°C, 75% humidity).
- Thermal behavior : Differential scanning calorimetry (DSC) determines melting points (~200–220°C) .
Advanced: Which computational approaches predict metabolic pathways and toxicity?
- ADMET prediction : Tools like SwissADME estimate hepatic metabolism (CYP450 isoforms) and blood-brain barrier penetration.
- Toxicity profiling : ProTox-II predicts hepatotoxicity risks based on structural alerts (e.g., bromine substituents).
- Metabolite identification : LC-MS/MS identifies phase I/II metabolites in microsomal assays .
Basic: How is the compound’s purity assessed and quantified?
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm).
- Elemental analysis : Confirms %C, %H, %N within ±0.4% of theoretical values.
- Melting point consistency : Sharp melting ranges (±2°C) indicate high crystallinity .
Advanced: What strategies optimize yield in large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hours to 2 hours) for CuAAC steps.
- Catalyst screening : CuI vs. CuSO₄/sodium ascorbate for regioselective triazole formation.
- Flow chemistry : Continuous processing minimizes intermediate isolation steps .
Basic: What biological screening assays are recommended for initial activity profiling?
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer : MTT assay (72-hour exposure in HeLa or A549 cells).
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition) .
Advanced: How do crystallographic packing interactions influence solid-state stability?
- Intermolecular forces : π-π stacking between pyridinyl and bromobenzyl groups stabilizes the lattice.
- Hydrogen bonding : Carboxamide N–H···O interactions (2.8–3.0 Å) enhance thermal stability.
- Hirshfeld surface analysis : Quantifies contributions from Br···H (5–7%) and C–H···O (10–12%) contacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
